molecular formula C10H9NO B1301552 N-(3-ethynylphenyl)acetamide CAS No. 70933-58-3

N-(3-ethynylphenyl)acetamide

Cat. No. B1301552
CAS RN: 70933-58-3
M. Wt: 159.18 g/mol
InChI Key: KPCKMWGCLHYFCN-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)acetamide is a chemical compound that can be categorized within the broader class of acetamides, which are characterized by the presence of an acetyl functional group (COCH3) attached to a nitrogen atom. Although the specific compound N-(3-ethynylphenyl)acetamide is not directly mentioned in the provided papers, the general structure of acetamides and their derivatives are well-represented. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of acetamide derivatives typically involves the introduction of various substituents into the acetamide moiety to achieve desired properties. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with opioid kappa agonist activity was described, where different alkyl and aryl substituents were introduced at specific positions of the ethyl-linking moiety . Another example includes the synthesis of N-((Diphenylamino)methyl)acetamide using the Mannich reaction, followed by the preparation of its metal chelates . These methods highlight the versatility of acetamide chemistry and the potential for synthesizing a wide range of derivatives, including N-(3-ethynylphenyl)acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial in determining their conformation and, consequently, their biological activity. For example, the conformation of the N-H bond in various dichloroacetamide compounds was found to be syn or anti to certain substituents on the aromatic ring, which can influence the overall molecular shape and intermolecular interactions . These findings suggest that the molecular structure of N-(3-ethynylphenyl)acetamide would also be influenced by the position and nature of its substituents, potentially affecting its biological activity.

Chemical Reactions Analysis

Acetamide derivatives can undergo a variety of chemical reactions, depending on their substituents and reaction conditions. The papers provided do not detail specific reactions for N-(3-ethynylphenyl)acetamide, but they do discuss reactions involving similar compounds. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide involved reduction, acetylation, ethylation, and condensation reactions . These reactions are indicative of the types of chemical transformations that acetamide derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structures. For example, the crystal structure of Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate was determined, and intermolecular hydrogen bonding was observed, which stabilizes the structure . Similarly, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides revealed a 'V' shape and various intermolecular interactions that generate 3-D arrays . These insights into the properties of acetamide derivatives can be extrapolated to predict the properties of N-(3-ethynylphenyl)acetamide, such as its solubility, melting point, and potential for forming crystals.

Scientific Research Applications

Synthesis and Improvement Methods

  • N-(3-acetylphenyl) acetamide, a compound related to N-(3-ethynylphenyl)acetamide, was synthesized with a high yield using improved technical methods for reduction, acetylation, and ethylation. This process was deemed simple, safe, mild, and suitable for scaling up production (Gong Fenga, 2007).

Applications in Anticancer, Anti-Inflammatory, and Analgesic Activities

  • Derivatives of 2-(substituted phenoxy)acetamide, including compounds related to N-(3-ethynylphenyl)acetamide, showed potential as anticancer, anti-inflammatory, and analgesic agents. Particularly, one compound demonstrated promising anticancer, anti-inflammatory, and analgesic activities and was identified as a potential therapeutic agent (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2014).

Potential Use in Photovoltaic Efficiency and Antioxidant Activity

  • Some derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, related to N-(3-ethynylphenyl)acetamide, were synthesized and characterized for potential use as pesticides and explored for their photovoltaic efficiency and antioxidant activity (E. Olszewska, B. Tarasiuk, & S. Pikus, 2009).

Chemical and Structural Analysis for Drug Development

  • A derivative of N-(2-aminophenyl)-acetamide, similar to N-(3-ethynylphenyl)acetamide, was synthesized and analyzed for its anticancer activity, targeting the VEGFr receptor. The compound's crystal structure was also analyzed, providing valuable insights for drug development (Gopal Sharma et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, it’s advised to call a poison center or doctor if feeling unwell .

properties

IUPAC Name

N-(3-ethynylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-3-9-5-4-6-10(7-9)11-8(2)12/h1,4-7H,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCKMWGCLHYFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369405
Record name N-(3-ethynylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethynylphenyl)acetamide

CAS RN

70933-58-3
Record name N-(3-ethynylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetic anhydride (13.8 mL, 144 mmol) was added dropwise to a solution of 3-ethynylaniline (14.0 g, 120 mmol) and 4-(Dimethylamino-)pyridine (DMAP) (1.5 g, 12 mmol) in tetrahydrofuran (300 mL). The mixture was stirred at room temperature for 2 hours, water (100 mL) was added to the mixture and the whole was extracted with dichloromethane (2×250 mL). The combined organics was washed with 10% citric acid (100 mL) followed by saturated sodium bicarbonate solution (100 mL), dried over MgSO4, filtered and concentrated in vacuo to afford 3-(acetylamino)phenylacetylene as a yellow solid (18.3 g, 96%).
Quantity
13.8 mL
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reactant
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14 g
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1.5 g
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catalyst
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300 mL
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solvent
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Quantity
100 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a 250 ml 3-neck flask fitted with a condenser, nitrogen inlet and outlet, and magnetic stirrer was added 150 ml of acetic acid and 35 ml of acetic anhydride. The mixture was heated to reflux under nitrogen and cooled under nitrogen. To the cooled mixture was added 15 g (0.114 mole) of 3-aminophenylacetylene and the homogeneous solution was refluxed overnight. The cooled reaction mixture was transferred to a 500 ml one-neck flask, and the acetic acid was removed by a rotor-evaporator under high vacuum. Water (200 ml) was added to the residual oil to crystallize the solid product. The material was isolated by filtration and washed with water and then air dried. Recrystallization from carbon tetrachloride with 200 g/10 g solid plus charcoal yielded 14.4 g (79% yield) of a white crystalline product (m.p. 94°-96° C.).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A 30.0 g (0.256 mole) sample of 3-aminophenylacetylene was cooled at ice bath temperature and 27.0 ml (0.282 mole) of acetic anhydride was added dropwise. The ice bath was removed and the mixture stirred for 30 min. The mixture was diluted with ether and the resulting solution washed with water, NaHCO3 solution and brine. The organic phase was dried (K2CO3) and the solvent evaporated in vacuo. The crystalline residue was recrystallized from CHCl3 -hexane to give 60.7 g (89% yield) of crystalline N-(3-ethynylphenyl)acetamide, mp 94°-96° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
G Meng, T Guo, T Ma, J Zhang, Y Shen, KB Sharpless… - Nature, 2019 - nature.com
Click chemistry is a concept in which modular synthesis is used to rapidly find new molecules with desirable properties 1 . Copper(i)-catalysed azide–alkyne cycloaddition (CuAAC) …
Number of citations: 199 www.nature.com
J Liang, S Li, S Wang, W Li, F Meng - Journal of Enzyme Inhibition …, 2020 - Taylor & Francis
C-Met plays a crucial role in the development and progression of neoplastic disease. Type II c-Met inhibitors recognise the inactive DFG-out conformation of the kinase, result in better …
Number of citations: 8 www.tandfonline.com
SP Chavan, G Bishwa Bidita Varadwaj… - …, 2016 - Wiley Online Library
We report the use of Pd 0 APTES@K10 (APTES=(3‐aminopropyl)triethoxysilane) as a heterogeneous catalyst for the regioselective synthesis of aurones and flavones from the …
Y Lv, W Pu, Q Chen, Q Wang, J Niu… - The Journal of Organic …, 2017 - ACS Publications
The copper-catalyzed highly regioselective aminodifluoroalkylation of alkynes and α-bromodifluoroacetamides was realized for the first time. With this method, 3,3-difluoro-1H-pyrrol-2(…
Number of citations: 32 pubs.acs.org
D Song, Y Park, J Yoon, W Aman, JM Hah… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of 1,2,3-triazolylsalicylamide derivatives has been developed from the antiproliferative agent 7 and was evaluated for their Aurora kinase inhibitory activity. The novel 1,2,3-…
Number of citations: 13 www.sciencedirect.com
L Xu, RA Hartz, BR Beno, K Ghosh… - Journal of Medicinal …, 2021 - ACS Publications
Galectin-3 is a member of a family of β-galactoside-binding proteins. A substantial body of literature reports that galectin-3 plays important roles in cancer, inflammation, and fibrosis. …
Number of citations: 16 pubs.acs.org
RS Jordan - 2017 - search.proquest.com
Chapter 1 describes the development and spectroscopic investigation of a novel synthetic route to N= 8 armchair graphene nanoribbons from polydiacetylene polymers. Four distinct …
Number of citations: 3 search.proquest.com
KR Hulce, P Jaishankar, GM Lee, MF Bohn… - Cell chemical …, 2022 - cell.com
Viruses are responsible for some of the most deadly human diseases, yet available vaccines and antivirals address only a fraction of the potential viral human pathogens. Here, we …
Number of citations: 3 www.cell.com
K Hulce - 2021 - search.proquest.com
The human herpesviruses (HHVs) make up one of the most prevalent families of human viral pathogens. Infection with HHV is associated with several serious illnesses, including oral/…
Number of citations: 2 search.proquest.com
YL Li - 2020 - search.proquest.com
Chapter 1 provides an overview on the synthesis of graphene nanoribbons. Various types of edge structures and bottom-up synthetic strategies, on-surface and in-solution, are covered …
Number of citations: 3 search.proquest.com

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